molecular formula C11H15NOS B11809425 1-(2-Cyclohexylthiazol-5-yl)ethanone

1-(2-Cyclohexylthiazol-5-yl)ethanone

Cat. No.: B11809425
M. Wt: 209.31 g/mol
InChI Key: NVGWUTDSEVSUIP-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylthiazol-5-yl)ethanone is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexylthiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(2-cyclohexylthiazol-5-yl)ethanone with thiourea under basic conditions. The reaction is carried out in ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step reactions starting from readily available raw materials. The process may include halogenation, nucleophilic substitution, and cyclization reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylthiazol-5-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can activate or inhibit biochemical pathways by binding to enzymes or receptors. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

1-(2-Cyclohexylthiazol-5-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-cyclohexyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C11H15NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

NVGWUTDSEVSUIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CCCCC2

Origin of Product

United States

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